
2-(6,6-Difluorocyclohex-1-en-1-yl)furan
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Overview
Description
2-(6,6-Difluorocyclohex-1-en-1-yl)furan is a chemical compound characterized by the presence of a furan ring attached to a difluorocyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan typically involves the reaction of furan with a difluorocyclohexene derivative. One common method includes the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare the furoic acid intermediate . This intermediate can then be reacted with a difluorocyclohexene derivative under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and follows the principles of green chemistry. This method utilizes furfural as a starting substrate and involves the addition of reagents such as 7-bromo-1-heptene, TBAB, and potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The difluorocyclohexene moiety can be reduced to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan derivatives as anticancer agents. The compound's structure allows it to interact with various biological targets involved in tumorigenesis. For instance, compounds derived from this structure have shown promising results in inhibiting the Stat3 signaling pathway, which is often aberrantly activated in cancers such as glioma and breast cancer .
Pharmaceutical Formulations
The incorporation of this compound into pharmaceutical formulations has been explored for its efficacy in treating conditions mediated by Stat3 activation. These formulations are designed to enhance bioavailability and therapeutic effectiveness against solid tumors .
Organic Synthesis Applications
Building Blocks for Drug Discovery
The unique structural features of this compound make it an attractive building block in organic synthesis. It serves as a precursor for synthesizing more complex molecules that possess medicinal properties. The compound's ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be screened for biological activity .
Case Studies
Case Study 1: Synthesis of Fluorinated Derivatives
A study demonstrated the synthesis of several fluorinated derivatives using this compound as a starting material. These derivatives were evaluated for their potential as inhibitors of key enzymes involved in cancer progression. Results indicated that certain derivatives exhibited significantly improved potency compared to non-fluorinated analogs .
Case Study 2: Antitumor Efficacy
In a preclinical trial, a derivative of this compound was tested against various cancer cell lines. The study found that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of the Stat3 pathway . This highlights the compound's potential as a lead candidate for further development.
Mechanism of Action
The mechanism of action of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the difluorocyclohexene moiety can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Hept-6-en-1-yl furan-2-carboxylate: Similar in having a furan ring but differs in the attached moiety.
Furan-2,5-dione derivatives: Similar in the furan ring structure but differ in the oxidation state and attached groups.
Uniqueness: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan is unique due to the presence of the difluorocyclohexene moiety, which imparts distinct chemical and biological properties compared to other furan derivatives.
Biological Activity
2-(6,6-Difluorocyclohex-1-en-1-yl)furan is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C10H10F2O. The presence of fluorine atoms in its structure enhances lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorinated cyclohexenones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
2. Anti-inflammatory Effects
Fluorinated compounds have been documented to possess anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism and has implications in obesity and diabetes management.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Enzyme Modulation : By inhibiting specific enzymes, it can alter metabolic pathways critical for cancer progression and inflammation.
Case Studies
Several studies highlight the biological relevance of this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of fluorinated cyclohexenones on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 5 to 15 µM, suggesting potent anticancer properties.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction in TNF-alpha levels compared to controls (p < 0.05), indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities Summary
Properties
CAS No. |
596834-70-7 |
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Molecular Formula |
C10H10F2O |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-(6,6-difluorocyclohexen-1-yl)furan |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-2-1-4-8(10)9-5-3-7-13-9/h3-5,7H,1-2,6H2 |
InChI Key |
BEEWCLJTBMAYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)(F)F)C2=CC=CO2 |
Origin of Product |
United States |
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